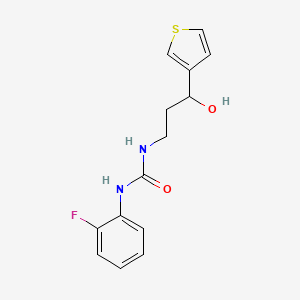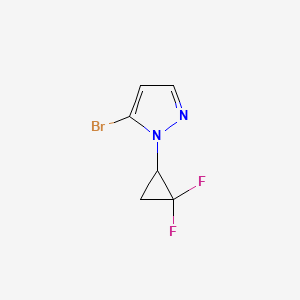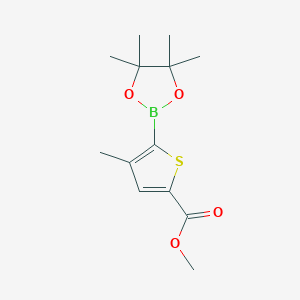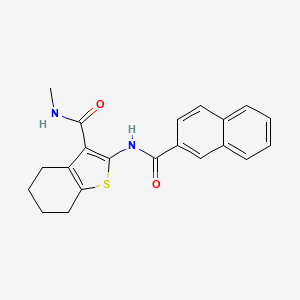
1-(2-Fluorophenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives often involves novel methodologies to achieve compounds with desired properties. For instance, urea and thiourea derivatives have been synthesized from L-3-hydroxytyrosine through specific reactions with isocyanates/isothiocyanates, showcasing a method to produce antioxidants with potential neuroprotective properties (Umapriya Kollu et al., 2021). Additionally, the synthesis of N,N′-Disubstituted ureas containing polycyclic fragments indicates the diversity in synthetic approaches to obtain compounds with specific functionalities (D. Danilov et al., 2020).
Molecular Structure Analysis
The structural characterization and analysis of urea derivatives are crucial for understanding their potential applications. Single-crystal XRD studies, for example, have been employed to elucidate the molecular structure of specific compounds, providing insight into their conformation and electronic structure (Wen-Fang Deng et al., 2022). Such analyses are foundational for the rational design of compounds with desired properties.
Chemical Reactions and Properties
The reactivity and chemical properties of urea derivatives are influenced by their molecular structure. Research into these compounds often includes investigations into their potential as inhibitors for various biological targets, showcasing the utility of urea derivatives in medicinal chemistry (V. Machado et al., 2015). Moreover, the study of specific substitutions on the urea moiety and their effects on antimicrobial activity highlights the chemical versatility of these compounds (M. Mannam et al., 2020).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting points, and crystal structure, are essential for their practical application. Investigations into these properties can inform the development of compounds with improved pharmacokinetic profiles or materials with specific physical characteristics. For instance, the study of 1-cyclopentyl-3-(3-hydroxyphenyl)urea highlights the importance of DFT-optimized structures in understanding the physicochemical properties of these molecules (Wen-Fang Deng et al., 2022).
Applications De Recherche Scientifique
sEH Inhibition Potency
A study conducted by Burmistrov et al. (2019) developed soluble epoxide hydrolase (sEH) inhibitors containing a 2-fluorophenyl fragment, demonstrating enhanced inhibition potency. This suggests the potential application of compounds with similar structures in inhibiting sEH, a key enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) which play a role in various physiological processes (Burmistrov et al., 2019).
Anti-acetylcholinesterase Activity
Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. The study aimed to optimize the spacer length linking two pharmacophoric moieties, indicating the potential of such compounds in designing acetylcholinesterase inhibitors (Vidaluc et al., 1995).
NMR Spectral Assignment of NOS Inhibitors
Chayah et al. (2016) assigned the 1H and 13C NMR resonances of several N-alkyl and aryl-N′-[3-hydroxy-3-(2-nitro-5-substitutedphenyl)propyl] thioureas and ureas, designed as NOS inhibitors. This research contributes to understanding the molecular structure and interactions of similar compounds (Chayah et al., 2016).
Antimicrobial Activity of Substituted Benzoxazaphosphorin Ureas
Haranath et al. (2007) synthesized substituted benzoxazaphosphorin 2-yl ureas, which exhibited good antimicrobial activity. This study underscores the potential use of such compounds in developing antimicrobial agents (Haranath et al., 2007).
Antiviral Activity Against Smallpox Vaccine Virus
Selivanov et al. (2017) synthesized a series of 1-aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)urea derivatives and studied their antiviral activity against smallpox vaccine virus. This study indicates the potential application of structurally related compounds in antiviral research (Selivanov et al., 2017).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c15-11-3-1-2-4-12(11)17-14(19)16-7-5-13(18)10-6-8-20-9-10/h1-4,6,8-9,13,18H,5,7H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWLJZRKGZPGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC(C2=CSC=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate](/img/structure/B2493499.png)
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2493500.png)
![5-chloro-2-(methylsulfanyl)-N-{3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrimidine-4-carboxamide](/img/structure/B2493502.png)

![4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2493504.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2493505.png)

![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2493508.png)
![Dimethyl(3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]oxy}propyl)amine](/img/structure/B2493509.png)


![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2493513.png)